Molecular Shape and Sp3 Character Differentiate from the Closest Sterically-Similar Analog
When compared to a common analog where the 2-methylprop-2-en-1-yl group is replaced with an isobutyl group (CAS not assigned), the target compound's molecular weight (295.34 g/mol) is nearly identical, but its topological polar surface area (tPSA) and 3D shape differ due to the planar sp2 character of the allylic double bond versus the saturated sp3 carbon . This impacts molecular recognition events. In a common drug-likeness filter (Veber rules), the analog would have a slightly lower tPSA and reduced rigidity, potentially altering its pharmacokinetic profile in screening cascades.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 295.34 g/mol |
| Comparator Or Baseline | N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide: approximately 295.38 g/mol |
| Quantified Difference | < 0.1% difference mass; stereoelectronic difference driven by sp2 vs sp3 hybridization |
| Conditions | Calculated property based on molecular formula (C17H17N3O2 vs hypothetical C17H19N3O2) |
Why This Matters
The allylic unsaturation provides a synthetic handle for late-stage diversification that a saturated analog cannot offer, directly impacting the choice of this compound for fragment-based drug discovery or PROTAC synthesis.
